2-Tridecanoyloxazole

Description

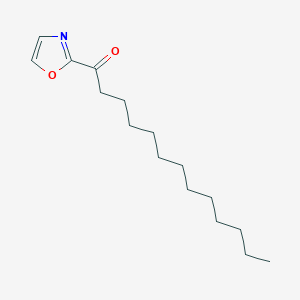

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-oxazol-2-yl)tridecan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-17-13-14-19-16/h13-14H,2-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCDMTJLKMAUPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)C1=NC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642042 |

Source

|

| Record name | 1-(1,3-Oxazol-2-yl)tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-51-5 |

Source

|

| Record name | 1-(2-Oxazolyl)-1-tridecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Tridecanoyloxazole

This guide provides a comprehensive overview of the synthesis and characterization of 2-tridecanoyloxazole, a specialized oxazole derivative with potential applications in medicinal chemistry and materials science.[1][2] The oxazole ring is a key structural motif in many biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Introduction to this compound

This compound belongs to the family of 2-acyloxazoles, which are characterized by an acyl group attached to the second position of the oxazole ring. The long alkyl chain of the tridecanoyl group imparts significant lipophilicity to the molecule, which can be a crucial factor in its biological activity and material properties. The synthesis and characterization of such molecules are fundamental to exploring their potential applications.

The strategic importance of the oxazole core lies in its versatile chemical nature. The nitrogen atom at position 3 is basic and susceptible to protonation and N-alkylation, while the oxygen atom at position 1 behaves like a furan-type oxygen, enabling Diels-Alder reactions.[1] Understanding these properties is key to designing novel synthetic routes and functionalizing the oxazole scaffold.

Synthesis of this compound

Several methods exist for the synthesis of the oxazole ring.[3] For the preparation of this compound, the Robinson-Gabriel synthesis is a highly versatile and well-established method.[4][5][6] This reaction involves the cyclodehydration of a 2-acylamino-ketone intermediate.[4]

Rationale for the Synthetic Approach

The Robinson-Gabriel synthesis was chosen for its reliability and its ability to accommodate a variety of substituents on the oxazole ring. The key steps are the formation of a 2-acylamino-ketone followed by an acid-catalyzed cyclization and dehydration. This approach allows for the direct incorporation of the tridecanoyl group.

Experimental Workflow Diagram

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Novel Synthesis Methods for Long-Chain 2-Acyloxazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Long-chain 2-acyloxazoles are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their unique structural motif, combining a stable oxazole core with a lipophilic long-chain acyl group, imparts valuable physicochemical properties for applications ranging from targeted drug delivery to the development of novel surfactants and liquid crystals. However, the synthesis of these molecules presents unique challenges, primarily due to the low reactivity and poor solubility of long-chain fatty acids in many common reaction media. This in-depth technical guide provides a comprehensive overview of novel and efficient synthetic strategies for the preparation of long-chain 2-acyloxazoles. Moving beyond classical methods, we will explore innovative one-pot chemoenzymatic approaches and modern dehydrative cyclization techniques that address the limitations of traditional synthetic routes. Each methodology is presented with a detailed experimental protocol, a discussion of the underlying mechanistic principles, and a critical evaluation of its advantages and limitations.

Introduction: The Significance of Long-Chain 2-Acyloxazoles

The oxazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active natural products and synthetic pharmaceuticals. The introduction of a long-chain acyl group at the 2-position of the oxazole core can significantly modulate a molecule's lipophilicity, membrane permeability, and pharmacokinetic profile. This makes long-chain 2-acyloxazoles attractive targets for the development of prodrugs, drug delivery systems, and novel therapeutic agents with enhanced efficacy and targeted action. Furthermore, the amphiphilic nature of these compounds opens up possibilities in materials science for the creation of self-assembling systems and functionalized surfaces.

Despite their potential, the synthesis of long-chain 2-acyloxazoles has been hampered by the challenges associated with handling long-chain fatty acids. Traditional methods often require harsh reaction conditions, multi-step procedures, and the use of hazardous reagents, leading to low overall yields and limited substrate scope. This guide focuses on emerging synthetic strategies that offer milder, more efficient, and sustainable alternatives for the construction of these valuable molecules.

Chemoenzymatic One-Pot Synthesis: A Green and Efficient Approach

The convergence of enzymatic catalysis and organic synthesis offers a powerful platform for the development of green and highly selective chemical transformations.[1][2][3][4] In the context of long-chain 2-acyloxazole synthesis, a one-pot chemoenzymatic approach leveraging the catalytic prowess of lipases presents a particularly attractive strategy. Lipases are robust enzymes that can efficiently catalyze the esterification of fatty acids under mild conditions, and their use can circumvent the need for harsh activating agents.[5][6][7]

Mechanistic Rationale

This method is based on a tandem reaction sequence initiated by the lipase-catalyzed activation of a long-chain fatty acid, followed by an in-situ cyclization with an appropriate amino alcohol derivative. The key to this one-pot process is the selection of a lipase that is active in an organic solvent capable of solubilizing the long-chain fatty acid, and a subsequent chemical step that proceeds under conditions compatible with the enzyme.

Diagram 1: Chemoenzymatic Synthesis of Long-Chain 2-Acyloxazoles

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Parallel Chemoenzymatic Synthesis of Sialosides Containing a C5-Diversified Sialic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

Spectroscopic Analysis of 2-Tridecanoyloxazole: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Tridecanoyloxazole, a molecule of interest in drug development and organic synthesis. This document is intended for researchers, scientists, and professionals requiring a deep understanding of the analytical methodologies used to confirm the structure and purity of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification of this compound.

Introduction to this compound and the Importance of Spectroscopic Analysis

This compound belongs to the 2-acyl oxazole class of heterocyclic compounds. The oxazole ring is a key structural motif in many biologically active molecules and natural products. The tridecanoyl side chain, a 13-carbon saturated fatty acyl group, imparts significant lipophilicity to the molecule. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this, offering a detailed fingerprint of the molecule's atomic and functional group composition.

The synthesis of 2-acyl oxazoles can be challenging, with potential for side reactions and the formation of impurities.[1] Therefore, robust analytical characterization is essential to ensure the integrity of the target compound. This guide will provide the foundational knowledge to interpret the spectroscopic data of this compound with confidence.

Predicted Spectroscopic Data of this compound

While extensive experimental data for this compound is not widely published, we can predict its spectroscopic features with a high degree of accuracy based on the well-established principles of NMR, MS, and IR spectroscopy and data from analogous structures.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the oxazole ring and the long aliphatic chain.

-

Oxazole Protons: The two protons on the oxazole ring (H-4 and H-5) are expected to appear as distinct signals in the downfield region of the spectrum due to the deshielding effect of the electronegative oxygen and nitrogen atoms and the aromatic character of the ring.

-

Aliphatic Protons: The protons of the tridecanoyl chain will appear in the upfield region. The α-methylene protons (adjacent to the carbonyl group) will be the most downfield of the aliphatic signals. The bulk of the methylene protons will resonate as a complex multiplet, while the terminal methyl group will appear as a characteristic triplet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, identifying all unique carbon environments within the molecule.

-

Oxazole Carbons: The three carbon atoms of the oxazole ring (C-2, C-4, and C-5) will resonate in the downfield region, with their specific chemical shifts influenced by their position relative to the heteroatoms.

-

Carbonyl Carbon: The carbonyl carbon of the tridecanoyl group will appear as a highly deshielded signal.

-

Aliphatic Carbons: The carbons of the long alkyl chain will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Oxazole H-4/H-5 | ~7.2 - 8.0 (two distinct signals) | ~125 - 145 (two distinct signals) |

| Oxazole C-2 | - | ~155 - 165 |

| Carbonyl (C=O) | - | ~170 - 180 |

| α-CH₂ | ~2.9 - 3.2 (triplet) | ~30 - 35 |

| β-CH₂ | ~1.7 - 1.9 (multiplet) | ~25 - 30 |

| (CH₂)₉ | ~1.2 - 1.4 (broad multiplet) | ~22 - 30 |

| Terminal CH₃ | ~0.8 - 1.0 (triplet) | ~14 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

The molecular ion peak (M⁺) would correspond to the molecular weight of this compound. Key fragmentation pathways would likely involve cleavage of the acyl group and fragmentation of the alkyl chain.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| [M]⁺ | Molecular Ion |

| [M - C₁₂H₂₅]⁺ | Loss of the undecyl radical |

| [C₃H₂NO]⁺ | Oxazole ring fragment |

| [C₁₃H₂₅O]⁺ | Acylium ion |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3120 - 3160 | C-H stretch | Oxazole ring |

| ~2850 - 2960 | C-H stretch | Aliphatic chain |

| ~1730 - 1750 | C=O stretch | Ketone |

| ~1600 - 1650 | C=N stretch | Oxazole ring |

| ~1450 - 1470 | C-H bend | Aliphatic chain |

| ~1100 - 1200 | C-O stretch | Oxazole ring |

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound. These protocols are designed to be self-validating, ensuring high-quality, reproducible data.

Synthesis of this compound (Illustrative)

A common route to synthesize 2-acyl oxazoles involves the reaction of an oxazole with an acylating agent. One effective method utilizes the reaction of a 2-magnesiated oxazole with a Weinreb amide.[1]

Caption: Illustrative synthesis workflow for this compound.

NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.[4]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a 30-45 degree pulse angle and a relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.

-

Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation (High-Resolution Mass Spectrometer - e.g., TOF or Orbitrap):

-

Choose an appropriate ionization method, such as Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, or Electron Ionization (EI) to induce fragmentation.

-

Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Inject the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

If fragmentation is desired, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Infrared Spectroscopy Data Acquisition

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation, where the sample is placed directly on the ATR crystal.[5]

-

-

Instrumentation (FTIR Spectrometer):

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Interpretation and Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired spectroscopic data.

Caption: Logical workflow for the structural confirmation of this compound.

By systematically analyzing the data from each spectroscopic technique and comparing it to the predicted values, a definitive structural assignment can be made. The combination of NMR, MS, and IR data provides a multi-faceted and robust confirmation of the identity and purity of this compound.

Conclusion

This technical guide has provided a detailed framework for the spectroscopic analysis of this compound. By understanding the predicted spectral features and adhering to rigorous experimental protocols, researchers can confidently characterize this and similar molecules. The integration of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy is crucial for ensuring the scientific integrity of research and development involving novel chemical entities.

References

-

Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry. [Link]

-

Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. MDPI. [Link]

-

Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

-

A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. [Link]

-

Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PubMed. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

IR spectroscopy - Chemistry Teaching Labs. University of York. [Link]

Sources

An In-Depth Technical Guide to the Initial Biological Screening of 2-Tridecanoyloxazole

This guide provides a comprehensive framework for the initial biological evaluation of 2-Tridecanoyloxazole, a novel chemical entity. The proposed screening cascade is designed to efficiently assess its cytotoxic, antimicrobial, and potential mechanistic properties. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed, actionable protocols.

Introduction: Rationale and Strategic Overview

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The structure of this compound, featuring a long C13 alkyl chain, suggests it may function as a bioactive lipid, potentially influencing cellular processes such as signal transduction, energy homeostasis, and membrane dynamics.[2]

Given the novelty of this compound, a tiered screening approach is recommended. This strategy prioritizes a broad assessment of cytotoxicity to establish a therapeutic window, followed by targeted antimicrobial screening. Subsequent mechanistic assays can then be designed based on the initial findings. This hierarchical approach ensures a cost-effective and scientifically rigorous evaluation of this compound's therapeutic potential.

Part 1: Foundational Safety and Efficacy Screening

The initial phase of screening focuses on two critical aspects: assessing the compound's general toxicity to mammalian cells and evaluating its potential as an antimicrobial agent. These parallel workflows provide a rapid go/no-go decision for further development.

In Vitro Cytotoxicity Assessment

A fundamental step in drug discovery is to evaluate the cytotoxic potential of a novel compound.[3] This determines the concentration range at which the compound can be safely studied and provides an early indication of its potential as an anti-proliferative agent.

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]

-

Cell Seeding: Seed human embryonic kidney (HEK293) cells, HeLa (cervical cancer) cells, and MCF-7 (breast cancer) cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control such as Doxorubicin.[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).[3]

The lactate dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the supernatant to a reaction mixture containing lactate and NAD+.

-

Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

| Cell Line | Compound | IC50 (µM) |

| HEK293 (non-cancerous) | This compound | To be determined |

| HeLa (cervical cancer) | This compound | To be determined |

| MCF-7 (breast cancer) | This compound | To be determined |

| HEK293 (non-cancerous) | Doxorubicin (Control) | Reference value |

| HeLa (cervical cancer) | Doxorubicin (Control) | Reference value |

| MCF-7 (breast cancer) | Doxorubicin (Control) | Reference value |

Antimicrobial Activity Screening

The structural features of this compound, particularly the heterocyclic ring, suggest potential antimicrobial activity.[7][8] A primary screen against common Gram-positive and Gram-negative bacteria is a logical next step.

Caption: Hierarchical workflow for antimicrobial activity screening.

The disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound.[9]

-

Bacterial Culture: Prepare overnight cultures of Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

-

Lawn Preparation: Spread a standardized inoculum of each bacterium onto Mueller-Hinton agar plates to create a uniform lawn.

-

Disk Application: Apply sterile paper disks impregnated with a known concentration of this compound to the agar surface. Include a vehicle control disk and a positive control disk with a standard antibiotic (e.g., ampicillin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition around each disk.

This quantitative method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]

-

Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Bacterial Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Bacterial Strain | Assay Method | Result |

| Escherichia coli | Disk Diffusion | Zone of Inhibition (mm) |

| Staphylococcus aureus | Disk Diffusion | Zone of Inhibition (mm) |

| Escherichia coli | Broth Microdilution | MIC (µg/mL) |

| Staphylococcus aureus | Broth Microdilution | MIC (µg/mL) |

Part 2: Preliminary Mechanism of Action (MoA) Studies

Should the initial screening reveal significant biological activity, preliminary MoA studies can provide insights into the compound's mode of action. The long lipid tail of this compound suggests it may interact with cellular signaling pathways commonly modulated by bioactive lipids.[11]

Potential Signaling Pathways to Investigate

Bioactive lipids are known to influence a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[2] Based on the structure of this compound, a preliminary investigation into its effects on key signaling pathways is warranted.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bioactive Lipids: Sources, Synthesis, and Biological Roles | Biomolecules | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Advances on the Bioactivity of 1,2,3-Triazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. woah.org [woah.org]

- 11. Bioactive Lipids and Their Derivatives in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility and Stability of 2-Tridecanoyloxazole in Biological Buffers

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Tridecanoyloxazole is a lipid molecule of significant interest in biomedical research and drug development due to its potential biological activities. As with any compound intended for biological applications, a thorough understanding of its physicochemical properties, particularly its solubility and stability in aqueous environments, is paramount. This guide provides a comprehensive technical overview of the critical considerations and experimental methodologies for evaluating the solubility and stability of this compound in commonly used biological buffers. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to design robust experimental protocols and accurately interpret resulting data.

The oxazole ring, a core component of this molecule, is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.[1][2] While oxazoles are generally considered thermally stable, their stability in aqueous solutions, especially under varying pH conditions, can be a critical factor influencing their utility.[2][3] The long acyl chain (tridecanoyl group) imparts significant lipophilicity to the molecule, which is expected to heavily influence its aqueous solubility.

This guide will delve into the theoretical underpinnings of this compound's behavior in biological buffers, provide detailed experimental protocols for its characterization, and offer insights into potential challenges and troubleshooting strategies.

Part 1: Solubility of this compound in Biological Buffers

The aqueous solubility of this compound is a crucial parameter that dictates its bioavailability and behavior in in vitro and in vivo systems. Due to its long hydrocarbon tail, the molecule is anticipated to have very low intrinsic water solubility. The use of co-solvents or surfactants is often necessary to achieve desired concentrations in aqueous media.

Factors Influencing Solubility:

-

pH of the Buffer: The oxazole ring is weakly basic.[1] While protonation of the nitrogen atom could theoretically increase solubility, the pKa of the oxazole nitrogen is low, suggesting that it will be largely uncharged at physiological pH.[3] Therefore, significant pH-dependent solubility changes due to the oxazole ring alone are not expected in the typical biological pH range (pH 4-8).

-

Buffer Composition: The ionic strength and specific ions present in the buffer can influence the solubility of hydrophobic compounds through salting-in or salting-out effects. It is essential to evaluate solubility in the specific buffers to be used in subsequent biological assays (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES).

-

Co-solvents: To overcome the low aqueous solubility, organic co-solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) are often employed. It is critical to determine the maximum tolerable concentration of the co-solvent in the final assay, as it can impact biological systems.

-

Temperature: Solubility is generally temperature-dependent. For compounds with endothermic dissolution, solubility increases with temperature. It is important to perform solubility assessments at the intended experimental temperature (e.g., 25°C for room temperature assays, 37°C for physiological studies).

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a given biological buffer.

Materials:

-

This compound (solid)

-

Biological buffer of interest (e.g., PBS, pH 7.4)

-

Co-solvent (e.g., DMSO, if necessary)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Stock Solution: If a co-solvent is required, prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in DMSO).

-

Addition to Buffer: Add an excess amount of solid this compound (or a small volume of the concentrated stock solution) to a known volume of the biological buffer in a vial. The goal is to have undissolved solid present to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilution and Analysis: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Data Reporting: The determined concentration represents the solubility of this compound in the specific buffer under the tested conditions.

Visualization of the Solubility Workflow

Caption: Workflow for determining the thermodynamic solubility of this compound.

Part 2: Stability of this compound in Biological Buffers

The chemical stability of this compound in aqueous buffers is a critical determinant of its shelf-life in solution and its integrity during biological assays. The primary degradation pathway for acyl-heterocycles in aqueous media is hydrolysis.

Mechanisms of Degradation

The 2-acyloxazole moiety is susceptible to hydrolysis, which involves the cleavage of the ester-like bond at the C2 position of the oxazole ring. This reaction can be catalyzed by both acid and base.[4][5][6]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxazole nitrogen can be protonated, making the C2 carbon more electrophilic and susceptible to nucleophilic attack by water.[7][8]

-

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the electrophilic carbonyl carbon of the tridecanoyl group, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the 2-hydroxyoxazole, which may exist in tautomeric forms.

The rate of hydrolysis is expected to be pH-dependent, with the potential for increased degradation at both low and high pH values.

Experimental Protocol for Stability Assessment

This protocol describes a method for evaluating the stability of this compound in biological buffers over time at a specific temperature.

Materials:

-

This compound

-

Biological buffers at various pH values (e.g., pH 4, 7.4, 9)

-

Co-solvent (e.g., DMSO)

-

Vials with screw caps

-

Constant temperature incubator (e.g., 37°C)

-

Quenching solution (e.g., organic solvent, or an acidic/basic solution to neutralize the sample)

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable co-solvent (e.g., 10 mg/mL in DMSO).

-

Incubation Solutions: Dilute the stock solution into the different biological buffers to a final concentration that is well above the detection limit of the analytical method. Ensure the final concentration of the co-solvent is consistent across all samples and is at a level that does not interfere with the assay.

-

Time Points: Aliquot the incubation solutions into separate vials for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

-

Incubation: Place the vials in a constant temperature incubator (e.g., 37°C). Protect the samples from light if the compound is known to be light-sensitive.[4]

-

Sample Collection and Quenching: At each designated time point, remove a vial from the incubator and immediately quench the reaction to stop further degradation. Quenching can be achieved by adding an organic solvent (e.g., acetonitrile) or by rapidly changing the pH to a more stable condition. The time "0" sample should be quenched immediately after preparation.

-

Analysis: Analyze the quenched samples using a validated stability-indicating HPLC or LC-MS method that can separate the parent compound from its potential degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each buffer condition. From this data, the degradation rate constant (k) and the half-life (t½) can be calculated.

Visualization of the Stability Study Workflow

Caption: Workflow for assessing the stability of this compound in biological buffers.

Potential Degradation Pathway

Caption: Postulated hydrolytic degradation pathway of this compound.

Part 3: Data Presentation and Interpretation

The quantitative data obtained from the solubility and stability studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Solubility of this compound in Various Buffers

| Buffer System | pH | Temperature (°C) | Co-solvent (%) | Solubility (µg/mL) |

| PBS | 7.4 | 25 | 1% DMSO | Data |

| PBS | 7.4 | 37 | 1% DMSO | Data |

| Tris-HCl | 8.0 | 37 | 1% DMSO | Data |

| Acetate Buffer | 5.0 | 37 | 1% DMSO | Data |

*Data to be filled from experimental results.

Table 2: Stability of this compound in PBS (pH 7.4) at 37°C

| Time (hours) | Concentration (µg/mL) | % Remaining |

| 0 | Initial Conc. | 100 |

| 1 | Data | Data |

| 2 | Data | Data |

| 4 | Data | Data |

| 8 | Data | Data |

| 24 | Data | Data |

| 48 | Data | Data |

*Data to be filled from experimental results.

Interpretation of Results

-

Solubility Data: The solubility data will inform the formulation strategy for in vitro and in vivo studies. If the solubility is insufficient for the desired biological concentration, formulation approaches such as the use of cyclodextrins, liposomes, or other delivery systems may need to be considered.

-

Stability Data: The stability data, particularly the calculated half-life, will define the time window within which biological experiments must be conducted to ensure the integrity of the test compound. For compounds with limited stability, it may be necessary to prepare fresh solutions immediately before use. The pH-rate profile will indicate the optimal pH range for storage of stock solutions.

Conclusion

A thorough understanding of the solubility and stability of this compound in biological buffers is a non-negotiable prerequisite for its successful development and application in a research or therapeutic context. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers to comprehensively characterize this molecule. By systematically evaluating its physicochemical properties, scientists can ensure the reliability and reproducibility of their experimental findings and make informed decisions regarding the advancement of this compound in the drug discovery and development pipeline.

References

- Benchchem. Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.

- Joshi, S., et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.

- Benchchem. Technical Support Center: Oxazole Ring Stability in Substitution Reactions.

- Taylor & Francis Online. Oxazole – Knowledge and References.

- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- ChemicalBook.

- Matrix Scientific.

- Cox, R. A. The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 75(8), 1093–1098.

- MDPI.

- MDPI. Selective Partial Hydrolysis of 2-isopropyl-2-oxazoline Copolymers towards Decreasing the Ability to Crystallize.

- Brinker, C. J. Hydrolysis and condensation of silicates: effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Chemistry LibreTexts. 5.4: Hydrolysis Reactions.

- Chemistry LibreTexts. Hydrolysis.

- Sousa, J. C. P., & Kogawa, A. C. Overview of Analytical Methods for Evaluating Tinidazole.

- Pandey, S., et al. Facile derivative uv spectroscopy method- simultaneous estimation of tinidazole and fluconazole in combined tablet dosage form. Thai Science.

- Al-Ameen College of Pharmacy.

- PubMed. Development and validation of a liquid chromatography with tandem mass spectrometry method for the determination of nitroimidazole residues in beeswax.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sci-Hub. The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed / Canadian Journal of Chemistry, 1997 [sci-hub.se]

Unlocking New Therapeutic Avenues: A Technical Guide to Oxazole-Containing Lipids and Their Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Oxazole-Containing Lipids

The oxazole motif, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic pharmaceuticals.[1][2] When incorporated into a lipid backbone, this heterocyclic core gives rise to a fascinating class of molecules known as oxazole-containing lipids. These compounds possess unique structural and electronic features that enable them to interact with a wide range of biological targets, offering significant potential for the development of novel therapeutics for inflammatory diseases, cancer, and metabolic disorders.[3][4] This in-depth technical guide, designed for researchers and drug development professionals, will explore the core therapeutic targets of oxazole-containing lipids, provide detailed experimental methodologies for their study, and offer insights into their mechanisms of action.

Part 1: Key Therapeutic Targets and Mechanisms of Action

Oxazole-containing lipids exert their biological effects by modulating the activity of various key proteins and signaling pathways. Understanding these interactions is crucial for the rational design of new and effective drug candidates.

Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and oxazole-containing lipids have demonstrated significant anti-inflammatory properties by targeting key enzymes and receptors in the inflammatory cascade.

1.1.1. Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

The COX-2 and 5-LOX enzymes are critical mediators of inflammation through their roles in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively.[1] Several oxazole-containing compounds have been shown to inhibit these enzymes, thereby reducing the production of these pro-inflammatory lipid mediators.[1]

Mechanism of Action: Oxazole-containing lipids can act as competitive or non-competitive inhibitors of COX-2 and 5-LOX. The oxazole ring can interact with key amino acid residues in the active site of these enzymes, preventing the binding of the natural substrate, arachidonic acid.

1.1.2. Aryl Hydrocarbon Receptor (AhR) and CD1d Signaling

Recent studies have unveiled a novel mechanism by which dietary and microbial oxazoles can induce intestinal inflammation. This process is mediated through the Aryl Hydrocarbon Receptor (AhR) and the lipid antigen-presenting molecule CD1d.[3][5] Minimal oxazole structures can modulate natural killer T (NKT) cell-dependent inflammation by regulating the presentation of lipid antigens by CD1d on intestinal epithelial cells.[3][5] This modulation is dependent on the activation of the AhR pathway.[3][5]

}

Caption: Oxazole lipids and intestinal inflammation pathway.Anticancer Activity

The structural diversity of oxazole-containing compounds has led to the discovery of numerous derivatives with potent anticancer activity.[6][7] These compounds can target various cellular processes essential for cancer cell survival and proliferation.

1.2.1. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are crucial for cell division, motility, and intracellular transport, making them an attractive target for cancer therapy.[8] Certain oxazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][8]

Mechanism of Action: These oxazole derivatives can bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network triggers the apoptotic cascade in cancer cells.

1.2.2. Kinase Inhibition

Protein kinases play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. Oxazole-containing molecules have been developed as inhibitors of various kinases, including EGFR and the PI3K/Akt/mTOR pathway.[9][10][11]

}

Caption: Oxazole lipids as kinase inhibitors in cancer.Modulation of Metabolic Pathways

Emerging evidence suggests that oxazole-containing lipids can also modulate key metabolic pathways, offering potential therapeutic applications for metabolic diseases such as obesity and type 2 diabetes.

1.3.1. AMP-Activated Protein Kinase (AMPK) Activation

AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation. A novel oxazole derivative has been shown to exert anti-adipogenic action through the activation of the AMPK pathway.

1.3.2. Regulation of Lipid-Regulating Genes

Benzoxazole derivatives have been shown to attenuate high-fat diet-induced hyperlipidemia by modulating the expression of several lipid-regulating genes, including PPAR-α, APOB, and PCSK9.[12]

Part 2: Experimental Methodologies

The synthesis, purification, and biological evaluation of oxazole-containing lipids require a combination of organic chemistry and biochemical assay techniques.

Synthesis of Oxazole-Containing Lipids

Two of the most common methods for synthesizing the oxazole ring are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

2.1.1. Step-by-Step Protocol: Robinson-Gabriel Synthesis

This method involves the cyclization and dehydration of a 2-acylamino-ketone.[2][9][13][14]

-

Preparation of the 2-Acylamino Ketone: The starting material can be synthesized through methods like the Dakin-West reaction.

-

Cyclodehydration: To the 2-acylamino ketone (1.0 eq) in a suitable solvent (e.g., dimethylformamide or acetic anhydride), add a dehydrating agent (e.g., phosphorus oxychloride or sulfuric acid).

-

Reaction Execution: Heat the reaction mixture (e.g., 90°C for 30 minutes). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and pour it onto crushed ice. Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure oxazole product.[5]

2.1.2. Step-by-Step Protocol: Van Leusen Oxazole Synthesis

This versatile method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles.[3][4][15][16]

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and TosMIC (1.1 eq) in a suitable solvent such as methanol or THF.

-

Base Addition: Add a base, for example, potassium carbonate (2.5 eq), to the mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product using column chromatography on silica gel.[5]

}

Caption: Key synthetic routes to oxazole-containing lipids.Purification and Characterization

2.2.1. Purification

Purification of the synthesized oxazole-containing lipids is typically achieved using column chromatography on silica gel or by high-performance liquid chromatography (HPLC).[5][17][18][19][20][21] Reversed-phase HPLC with a C8 or C18 column is often suitable for separating these lipophilic compounds.

2.2.2. Characterization

The structure and purity of the synthesized compounds are confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.[22][23]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the compound.[24][25][26][27][28]

Biological Evaluation

2.3.1. In Vitro Enzyme Inhibition Assays (COX-2 and 5-LOX)

The inhibitory activity of oxazole-containing lipids against COX-2 and 5-LOX can be determined using commercially available inhibitor screening assay kits, which typically measure the production of prostaglandins or leukotrienes.[8][29][30][31]

Step-by-Step Protocol: COX-2 Inhibition Assay (ELISA-based)

-

Reagent Preparation: Prepare the reaction buffer, heme, COX-2 enzyme, arachidonic acid (substrate), and the test compounds (oxazole lipids) at various concentrations.

-

Enzyme Reaction: In a 96-well plate, incubate the COX-2 enzyme with the test compound or vehicle control at 37°C for a specified time (e.g., 15 minutes).

-

Initiate Reaction: Add arachidonic acid to start the reaction and incubate for a further period (e.g., 2 minutes).

-

Stop Reaction: Add a stopping solution (e.g., a solution of stannous chloride) to terminate the enzymatic reaction.

-

Quantification: Quantify the amount of prostaglandin produced using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

2.3.2. Cell-Based Assays

-

AhR Activation Assay: The ability of oxazole lipids to activate the AhR can be assessed using a reporter gene assay in a suitable cell line (e.g., HepG2 cells) transfected with a plasmid containing an AhR-responsive element driving the expression of a reporter gene (e.g., luciferase).

-

Tubulin Polymerization Assay: The effect of oxazole lipids on tubulin polymerization can be monitored by measuring the change in turbidity or fluorescence of a tubulin solution over time.[32][33][34]

Step-by-Step Protocol: Turbidimetric Tubulin Polymerization Assay

-

Reagent Preparation: Prepare tubulin protein, GTP, and polymerization buffer. Prepare serial dilutions of the test oxazole lipid.

-

Reaction Setup: In a 96-well plate, add the diluted test compound or vehicle control.

-

Initiate Polymerization: Add the tubulin/GTP mixture to each well to initiate polymerization.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates inhibition.

Part 3: Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the reported IC50 values for representative oxazole-containing compounds against various therapeutic targets.

| Compound Class | Target | IC50 (nM) | Reference |

| 1,3-Oxazole Sulfonamides | Tubulin Polymerization | 44.7 - 48.8 | [8] |

| Benzimidazole-Oxazole Hybrids | Acetylcholinesterase | 100 - 200 | |

| Benzimidazole-Oxazole Hybrids | Butyrylcholinesterase | 200 - 300 | |

| Benzoxazole Cationic Lipids | MCF-7 (Breast Cancer) | Varies | [17] |

| Benzoxazole Cationic Lipids | A549 (Lung Cancer) | Varies | [17] |

Conclusion and Future Perspectives

Oxazole-containing lipids represent a promising and versatile class of molecules with significant therapeutic potential. Their ability to modulate a wide range of biological targets involved in inflammation, cancer, and metabolic diseases makes them attractive candidates for further drug discovery and development. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space of oxazole-containing lipids and to rationally design novel compounds with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on elucidating the detailed structure-activity relationships, optimizing lead compounds, and exploring their efficacy in preclinical and clinical studies.

References

-

Dietary and Microbial Oxazoles Induce Intestinal Inflammation by Modulating Aryl Hydrocarbon Receptor Responses. (2018). PubMed. [Link]

-

Dietary and Microbial Oxazoles Induce Intestinal Inflammation by Modulating Aryl Hydrocarbon Receptor Responses. (n.d.). NIH. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC - PubMed Central. [Link]

-

Robinson–Gabriel synthesis. (n.d.). Wikipedia. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC - NIH. [Link]

-

van Leusen oxazole synthesis. (n.d.). ResearchGate. [Link]

-

Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Imine Derivatives of Benzoxazole Attenuate High-Fat Diet-Induced Hyperlipidemia by Modulation of Lipid-Regulating Genes. (2023). ACS Omega. [Link]

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (n.d.). MDPI. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]

-

Oxazole. (n.d.). Macmillan Group. [Link]

-

Robinson-Gabriel Synthesis. (n.d.). SynArchive. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. [Link]

-

IC 50 values of lipids (1a-12b):. (n.d.). ResearchGate. [Link]

- Anti-adipogenic action of a novel oxazole derivative through activation of AMPK p

-

Separation of Oxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. (n.d.). NIH. [Link]

-

(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). ResearchGate. [Link]

-

In vitro tubulin polymerization assay. The assembly of tubulin into.... (n.d.). ResearchGate. [Link]

-

Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. (n.d.). PMC - PubMed Central. [Link]

-

Combination of Pseudo-LC-NMR and HRMS/MS-Based Molecular Networking for the Rapid Identification of Antimicrobial Metabolites From Fusarium petroliphilum. (n.d.). NIH. [Link]

-

Full article: Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation. (n.d.). Taylor & Francis. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (n.d.). PMC - NIH. [Link]

-

Imine Derivatives of Benzoxazole Attenuate High-Fat Diet-Induced Hyperlipidemia by Modulation of Lipid-Regulating Genes. (2023). ACS Omega. [Link]

-

Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (n.d.). MDPI. [Link]

-

Lipid Metabolism. (n.d.). PMC - NIH. [Link]

-

Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. (2025). ResearchGate. [Link]

-

Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (n.d.). PubMed. [Link]

-

Bioactive Compound Profiling of Agarophyte Seaweed (Gelidiella acerosa, Gracilaria arcuata, and Gracilaria verrucosa) Based on LC-HRMS Metabolomic and Molecular Networking Approach. (n.d.). MDPI. [Link]

-

(PDF) Combination of Pseudo-LC-NMR and HRMS/MS-Based Molecular Networking for the Rapid Identification of Antimicrobial Metabolites From Fusarium petroliphilum. (2025). ResearchGate. [Link]

-

Sphingolipids: major regulators of lipid metabolism. (n.d.). PubMed - NIH. [Link]

-

Ketone. (n.d.). Wikipedia. [Link]

-

Sphingolipids. (n.d.). ResearchGate. [Link]

-

Structural diversity, biosynthetic aspects, and LC-HRMS data compilation for the identification of bioactive compounds of Lepidium meyenii. (n.d.). PubMed. [Link]

-

One-step separation system of bio-functional lipid compounds from natural sources. (2021). NIH. [Link]

-

-COX-2 inhibition data obtained from HTS assays. (n.d.). ResearchGate. [Link]

-

Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. (2019). Universiti Kebangsaan Malaysia. [Link]

-

Fatty acid regulation of hepatic lipid metabolism.. (n.d.). National Genomics Data Center (CNCB-NGDC). [Link]

-

Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries. (n.d.). PMC - NIH. [Link]

-

NMR Spectroscopic Data for Compounds 1−4. (n.d.). ResearchGate. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. scribd.com [scribd.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Role of circulating sphingolipids in lipid metabolism: Why dietary lipids matter [frontiersin.org]

- 8. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. Quantitative analysis of protein-lipid interactions using tryptophan fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of fatty acid and cholesterol synthesis: co-operation or competition? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 16. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 17. Purification and HPLC | Cyberlipid [cyberlipid.gerli.com]

- 18. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. One-step separation system of bio-functional lipid compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 22. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles | MDPI [mdpi.com]

- 23. Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Combination of Pseudo-LC-NMR and HRMS/MS-Based Molecular Networking for the Rapid Identification of Antimicrobial Metabolites From Fusarium petroliphilum - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Structural diversity, biosynthetic aspects, and LC-HRMS data compilation for the identification of bioactive compounds of Lepidium meyenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. ukm.my [ukm.my]

- 31. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

The Discovery of Novel Bioactive Oxazoline Compounds: An In-depth Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery of novel bioactive oxazoline compounds. It navigates the intricate journey from initial concept to the identification of promising lead candidates, emphasizing the rationale behind experimental choices and the integration of modern drug discovery techniques.

Introduction: The Oxazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The oxazoline ring, a five-membered heterocycle containing both nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its prevalence in natural products and synthetic pharmaceuticals underscores its significance as a "privileged structure" in medicinal chemistry.[2] Oxazoline-containing molecules exhibit a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties.[3][4] This inherent bioactivity, coupled with the oxazoline's favorable physicochemical properties, such as metabolic stability and the ability to engage in hydrogen bonding, makes it an attractive scaffold for the development of novel therapeutics.

The discovery of new bioactive oxazolines is a multi-faceted process that begins with a deep understanding of the scaffold's chemistry and its known biological targets. Modern drug discovery efforts leverage a combination of rational design, high-throughput screening of compound libraries, and the exploration of natural product diversity to identify novel oxazoline-based drug candidates. This guide will delve into the key stages of this process, providing both the theoretical underpinnings and practical, field-proven methodologies.

Sourcing and Synthesizing Oxazoline Compound Libraries

The foundation of any successful drug discovery campaign is a diverse and well-characterized compound library. For oxazoline-based discovery, this can be achieved through two primary avenues: the isolation of natural products and the strategic chemical synthesis of focused libraries.

Natural Product Isolation: Unearthing Nature's Chemical Arsenal

Nature is a prolific source of complex and biologically active molecules, with many natural products featuring the oxazoline motif.[2] The initial step in tapping into this resource is the extraction of crude material from a natural source (e.g., plants, marine sponges, bacteria).[5]

Experimental Protocol: Generalized Natural Product Extraction and Initial Fractionation

The following is a generalized protocol for the extraction and initial fractionation of natural products. The choice of solvents and chromatographic conditions should be optimized based on the polarity of the target compounds.

-

Preparation of Raw Material: The collected biological material (e.g., plant leaves, microbial culture) is dried and ground into a fine powder to increase the surface area for extraction.[5]

-

Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).[6] This is typically performed using maceration or Soxhlet extraction to ensure exhaustive extraction of compounds with varying polarities. The rationale behind this sequential approach is to separate compounds based on their solubility, providing a preliminary fractionation of the crude extract.

-

Concentration: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield the crude hexane, ethyl acetate, and methanol extracts.

-

Preliminary Bioassay: The crude extracts are then screened in a primary bioassay (e.g., antimicrobial or cytotoxicity assay) to identify the extract with the most promising activity.

-

Bioassay-Guided Fractionation: The most active crude extract is then subjected to further fractionation using chromatographic techniques such as column chromatography over silica gel or Sephadex, guided by the results of the bioassay at each step.[6] This iterative process of separation and biological testing allows for the isolation of the pure, bioactive oxazoline compound.

Synthetic Strategies for Building Oxazoline Libraries

Chemical synthesis offers the advantage of creating novel oxazoline structures not found in nature and allows for the systematic modification of the scaffold to explore structure-activity relationships. A variety of synthetic methods have been developed for the construction of the oxazoline ring.[4] A particularly efficient and versatile approach is the one-pot, four-component condensation reaction.[7]

Experimental Protocol: One-Pot, Four-Component Synthesis of 2,4-Disubstituted Oxazolines

This protocol is adapted from a method that allows for the rapid and convergent construction of functionalized 2-oxazoline-4-carboxamides.[7]

-

Reaction Setup: To a solution of a ketomesylate (1.0 equiv.) in trifluoroethanol, add ammonia (or a primary amine), a carboxylic acid (1.2 equiv.), and an isonitrile (1.2 equiv.). The use of trifluoroethanol as a solvent is crucial as it enhances selectivity and minimizes side reactions.[7]

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,4-disubstituted oxazoline. The structure of the synthesized compound should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

This method's broad substrate compatibility allows for the generation of a diverse library of oxazoline compounds by varying the carboxylic acid and isonitrile components.[7]

High-Throughput Screening for Bioactivity

With a library of oxazoline compounds in hand, the next critical step is to screen for biological activity. High-throughput screening (HTS) enables the rapid testing of thousands of compounds against a specific biological target or in a cell-based assay.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standard and quantitative technique for determining the minimum inhibitory concentration (MIC) of a compound against a panel of pathogenic bacteria.[8][9]

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in an appropriate broth medium. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[10]

-

Compound Dilution Series: The oxazoline compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[8]

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Experimental Protocol: Cell Viability Assessment using the MTT Assay

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of the oxazoline compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition and Incubation: An MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Hit-to-Lead Optimization: The Role of Structure-Activity Relationship (SAR) Studies

Once initial "hits" with promising bioactivity are identified from the HTS campaign, the process of hit-to-lead optimization begins. This involves the systematic modification of the hit compound's structure to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase, as they provide insights into which structural features are essential for biological activity.[11]

A powerful tool in modern SAR is quantitative structure-activity relationship (QSAR) analysis. QSAR models use statistical methods to correlate the physicochemical properties of a series of compounds with their biological activity.[12][13]

Workflow for a QSAR Study:

-

Data Set Preparation: A dataset of oxazoline analogues with their corresponding biological activity data (e.g., MIC or IC50 values) is compiled.

-

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, steric parameters), are calculated for each compound in the dataset.

-

Model Development: A statistical method, such as multiple linear regression or partial least squares, is used to develop a mathematical model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized oxazoline derivatives, thereby guiding the design of more potent compounds.

Table 1: Hypothetical SAR Data for a Series of Antibacterial Oxazoline Analogs

| Compound | R1 Group | R2 Group | MIC (µg/mL) against S. aureus |

| 1a | Phenyl | Methyl | 16 |

| 1b | 4-Chlorophenyl | Methyl | 4 |

| 1c | 4-Methoxyphenyl | Methyl | 32 |

| 1d | Phenyl | Ethyl | 8 |

| 1e | 4-Chlorophenyl | Ethyl | 2 |

From this hypothetical data, we can infer that an electron-withdrawing group (chloro) at the para-position of the phenyl ring at R1 enhances antibacterial activity, while an electron-donating group (methoxy) is detrimental. Furthermore, a larger alkyl group at R2 (ethyl vs. methyl) appears to be beneficial for activity. These insights would then inform the next round of synthesis to further optimize the lead compound.

Elucidating the Mechanism of Action

Understanding how a bioactive compound exerts its effects at the molecular level is a critical step in drug development. For oxazoline compounds with promising anticancer activity, identifying their protein targets and the signaling pathways they modulate is of paramount importance.

Target Identification

Several experimental approaches can be employed to identify the protein targets of a bioactive small molecule. These can be broadly categorized as "bottom-up" methods, which directly identify the binding partner, and "top-down" approaches, which infer the target from the cellular phenotype.[14] Affinity purification is a powerful bottom-up technique.[14]

Experimental Workflow: Target Identification via Affinity Purification

Caption: Workflow for identifying protein targets of a bioactive oxazoline using affinity purification.

Signaling Pathway Analysis: A Case Study on PI3K Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[15] Several heterocyclic compounds have been identified as inhibitors of this pathway.[16][17] If a bioactive oxazoline is hypothesized to target the PI3K/Akt pathway, its effect on key downstream signaling molecules can be investigated using techniques like Western blotting.

Diagram of the PI3K/Akt Signaling Pathway and Potential Inhibition by an Oxazoline Compound

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by a bioactive oxazoline.

Conclusion and Future Directions

The discovery of novel bioactive oxazoline compounds is a dynamic and rewarding field of research. The journey from a diverse compound library to a well-characterized lead molecule with a defined mechanism of action requires a multidisciplinary approach that integrates synthetic chemistry, natural product chemistry, high-throughput screening, and molecular biology. The methodologies and workflows outlined in this guide provide a robust framework for researchers to navigate this complex process. As our understanding of disease biology deepens and new technologies emerge, the potential for discovering innovative oxazoline-based therapeutics will continue to expand, offering hope for the treatment of a wide range of human diseases.

References

-

Fan, L., Lobkovsky, E., & Ganem, B. (2007). Bioactive 2-Oxazolines: A New Approach via One-Pot, Four-Component Reaction. Organic Letters, 9(11), 2015–2017. [Link]

- Geronikaki, A. A., & Pitta, E. G. (2006). 4,4-Disubstituted 2-Oxazolines: A Review of Recent Applications in Asymmetric Catalysis. Mini-Reviews in Organic Chemistry, 3(1), 49–64.

-